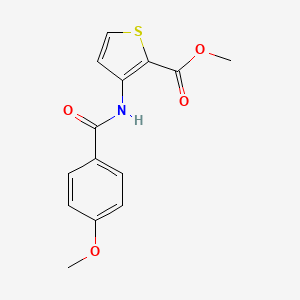

methyl 3-(4-methoxybenzamido)thiophene-2-carboxylate

Description

This structure combines electron-donating (methoxy) and hydrogen-bonding (amide) moieties, making it relevant for pharmaceutical and materials research.

Properties

IUPAC Name |

methyl 3-[(4-methoxybenzoyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-18-10-5-3-9(4-6-10)13(16)15-11-7-8-20-12(11)14(17)19-2/h3-8H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHFVFGUPWQQCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(4-methoxybenzamido)thiophene-2-carboxylate typically involves the condensation of 4-methoxybenzoic acid with thiophene-2-carboxylic acid, followed by esterification and amide formation. One common method includes the use of microwave-assisted synthesis, which provides rapid access to the desired compound with high yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-methoxybenzamido)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Halogenating agents like bromine or chlorine

Major Products:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated thiophene derivatives

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Drug Development: Methyl 3-(4-methoxybenzamido)thiophene-2-carboxylate is being investigated for its potential as a pharmacophore in the development of new therapeutic agents. Its structural features may enhance binding affinity to biological targets, such as enzymes and receptors involved in disease pathways.

- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for antibiotic development. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations ranging from 10 to 50 µg/mL.

-

Biological Studies

- Anti-inflammatory Effects: Research indicates that the compound can inhibit pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent. In vitro studies have demonstrated a significant reduction in levels of TNF-alpha and IL-6 when treated with this compound.

- Anticancer Potential: The compound has been shown to induce apoptosis in cancer cell lines, including breast and colon cancer cells. This property highlights its potential role in cancer therapy.

-

Materials Science

- Organic Semiconductors: Due to its unique electronic properties, this compound is being explored for use in organic semiconductors and photovoltaic materials. Its stability and reactivity make it suitable for synthesizing complex organic molecules used in electronic devices.

Case Studies and Research Findings

-

Anti-inflammatory Effects:

- A study demonstrated that treatment with this compound significantly reduced inflammatory markers in vitro, supporting its potential as an anti-inflammatory drug candidate.

-

Antimicrobial Activity:

- In vitro assays revealed that this compound exhibited broad-spectrum antimicrobial activity against various bacterial strains, indicating its potential as an antibiotic agent.

-

Anticancer Activity:

- Research published in pharmacological journals indicated that treatment with this compound led to a dose-dependent decrease in cell viability across several cancer cell lines, highlighting its anticancer potential.

Mechanism of Action

The mechanism of action of methyl 3-(4-methoxybenzamido)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Thiophene Ring

Methyl 3-(N-Methyl-4-bromobenzamido)thiophene-2-carboxylate ()

- Structural Differences : Replaces the 4-methoxy group with a bromine atom and introduces an N-methyl group on the amide.

- The N-methyl group reduces hydrogen-bonding capacity, which may affect solubility or biological interactions.

Ethyl 2-(4-Chlorobenzamido)-4-(2-Methylpropyl)thiophene-3-carboxylate ()

- Structural Differences : Substitutes the 3-position amide with a 4-chlorobenzamido group and adds a bulky 2-methylpropyl group at the 4-position. The ester is ethyl rather than methyl.

- Impact : The chlorine atom (electron-withdrawing) and steric bulk may reduce solubility in polar solvents. Ethyl esters generally exhibit lower crystallinity than methyl esters due to increased hydrophobicity .

Ester Group Modifications

Diethyl 5-Acetamido-3-methylthiophene-2,4-dicarboxylate ()

- Structural Differences : Contains two ethyl ester groups (positions 2 and 4) and an acetamido substituent at position 3.

- Impact : The dual ester groups enhance hydrophobicity, while the acetamido group (smaller than benzamido) may reduce π-π stacking interactions. This compound’s synthesis involves multi-step functionalization, contrasting with the target compound’s simpler amidation route .

Ethyl 2-Benzamido-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylate ()

- Structural Differences : Incorporates a saturated tetrahydrobenzo[b]thiophene ring system.

- However, it reduces aromaticity, altering electronic properties compared to the planar thiophene in the target compound .

Functional Group Reactivity and Stability

Methyl 5-(2-Bromophenyl)-3-(Chlorosulfonyl)thiophene-2-carboxylate ()

- Structural Differences : Features a chlorosulfonyl group (strong electron-withdrawing) and a bromophenyl substituent.

- Impact: The sulfonyl group increases susceptibility to nucleophilic attack, making this compound more reactive than the target molecule.

Methyl 3-(Methylsulfonamido)thiophene-2-carboxylate ()

- Structural Differences : Replaces the benzamido group with a methylsulfonamido moiety.

- However, they may exhibit lower thermal stability due to weaker N–S bonds .

Physical and Spectral Properties

Implications for Research and Development

- Drug Design : The 4-methoxybenzamido group in the target compound may enhance blood-brain barrier penetration compared to halogenated analogs (e.g., ) due to its moderate lipophilicity .

- Material Science : Thiophene derivatives with electron-donating groups (e.g., methoxy) are promising for organic semiconductors, whereas sulfonamide variants () may serve better in ionic conductors .

Biological Activity

Methyl 3-(4-methoxybenzamido)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article explores its synthesis, biological mechanisms, and efficacy based on diverse research findings.

1. Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of thiophene-2-carboxylic acid derivatives with appropriate amines, followed by methylation. The resulting compound can be characterized using techniques such as X-ray crystallography and NMR spectroscopy, which confirm its structural integrity and purity.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Chemical Formula | C12H13N1O3S |

| Molecular Weight | 253.30 g/mol |

| Functional Groups | Amido, Carboxylate, Methoxy |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. Its functional groups enable it to bind effectively to enzymes or receptors, modulating their activity. This interaction can lead to a variety of biological effects:

- Antimicrobial Activity : The compound has shown potential in inhibiting microbial growth, suggesting applications in infectious disease treatment.

- Anticancer Properties : Studies indicate that it may induce apoptosis in cancer cells by disrupting cellular pathways involved in cell proliferation and survival .

3.1 Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For example, it has been tested against the SK-OV-3 ovarian cancer cell line with an IC50 value indicating effective cytotoxicity.

Table 2: Anticancer Efficacy

3.2 Mechanistic Insights

The mechanism by which this compound exerts its anticancer effects involves:

- Induction of Apoptosis : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Disruption of normal cell cycle progression, particularly at the G1/S checkpoint.

- Inhibition of Key Kinases : Evidence suggests that this compound may inhibit specific kinases involved in tumor growth and metastasis .

4. Case Studies

Several case studies highlight the therapeutic potential of this compound:

- In Vitro Studies : A study reported that treatment with the compound resulted in a significant reduction in cell viability across multiple cancer cell lines, with a notable increase in apoptotic markers.

- Molecular Docking Studies : Computational studies have indicated strong binding affinities to target proteins involved in oncogenesis, supporting its role as a potential lead compound for drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 3-(4-methoxybenzamido)thiophene-2-carboxylate, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via acylation of a thiophene-2-carboxylate precursor with 4-methoxybenzoyl chloride. Key steps include:

- Reagent Selection : Use carbodiimide coupling agents (e.g., DCC or EDC) with catalytic DMAP to activate the carboxylic acid group for amide bond formation .

- Purification : Employ reverse-phase HPLC with methanol-water gradients (e.g., 30% → 100% methanol) to isolate the product, achieving >95% purity. Yields can be enhanced by optimizing reaction time (e.g., 12–24 hours under nitrogen) and stoichiometry (1.2 equivalents of acylating agent) .

- Data Table :

| Parameter | Optimal Condition | Yield Improvement Strategy |

|---|---|---|

| Coupling Agent | DCC/DMAP | Increase equivalents to 1.2x |

| Solvent | Dry CH₂Cl₂ | Use molecular sieves for anhydrous conditions |

| Purification | RP-HPLC (30%→100% MeOH) | Adjust gradient slope to 1%/min |

Q. How can NMR and IR spectroscopy confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include:

- δ 3.8–3.9 ppm : Methoxy protons (singlet, 3H).

- δ 6.8–7.5 ppm : Aromatic protons from the 4-methoxybenzamido group (doublets, J = 8–9 Hz).

- δ 10.2 ppm : Amide NH proton (broad singlet, exchangeable with D₂O) .

- IR : Confirm amide C=O stretch at ~1650–1680 cm⁻¹ and ester C=O at ~1720–1740 cm⁻¹. Absence of OH stretches (3200–3600 cm⁻¹) indicates successful acylation .

Q. What solvent systems are recommended for solubility and stability studies of this compound?

- Methodological Answer :

- Polar Solvents : DMSO or DMF for stock solutions (10–50 mM).

- Aqueous Buffers : Use <5% DMSO in PBS (pH 7.4) for biological assays. Stability testing in methanol-water (1:1) at 4°C shows no degradation over 72 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- Methodological Answer :

- Analog Synthesis : Replace the 4-methoxybenzamido group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methyl) substituents.

- Biological Assays : Test against target enzymes (e.g., protein tyrosine phosphatases) using fluorescence-based activity assays. IC₅₀ values can correlate substituent effects with inhibitory potency .

- Data Contradiction Note : While electron-withdrawing groups may enhance binding in some cases, shows trifluoromethyl groups (strongly electron-withdrawing) reduce solubility, complicating SAR interpretations.

Q. How should researchers address discrepancies in reported melting points for this compound?

- Methodological Answer :

- Recrystallization : Reproduce results using mixed solvents (e.g., ethyl acetate/hexane) to ensure polymorph-free crystals.

- DSC Analysis : Differential scanning calorimetry can detect polymorphic transitions. For example, a reported mp of 210–215°C may vary due to solvent retention or crystal packing .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under oxidative or reductive conditions?

- Methodological Answer :

- Oxidation : Treat with KMnO₄ in acidic conditions to cleave the thiophene ring, yielding sulfonic acid derivatives. Monitor via LC-MS.

- Reduction : Use NaBH₄/CuCl₂ to reduce the amide to a secondary amine. Confirm success by loss of IR amide C=O stretch .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with PDB structures (e.g., 1PTY for tyrosine phosphatases). Key interactions include hydrogen bonding between the methoxy group and Arg47 residue.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. A RMSD <2 Å indicates stable ligand-protein complexes .

Methodological Best Practices

- Handling & Safety :

- Data Reproducibility :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.